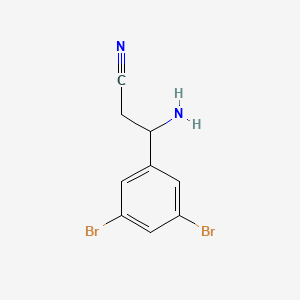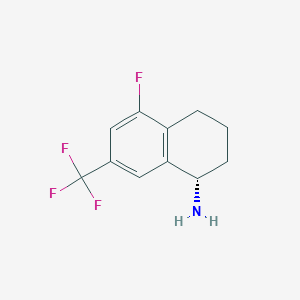
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate is a complex organic compound that features a combination of tert-butyl groups, a methoxyphenyl group, and a thioester linkage attached to an L-glutamate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate typically involves multiple steps, starting with the protection of the L-glutamate amino and carboxyl groups. The tert-butyl groups are introduced using tert-butyl chloroformate under basic conditions. The methoxyphenyl thioester is then formed by reacting 4-methoxyphenyl thiol with a suitable carbonyl compound, such as an acid chloride or anhydride, in the presence of a base. The final step involves coupling the protected L-glutamate with the methoxyphenyl thioester using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioester can be reduced to a thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thioester linkage can undergo hydrolysis, releasing the active methoxyphenyl thiol, which can modulate biological pathways. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
Di-tert-butyl-4-methoxyphenol: A phenolic antioxidant with similar structural features but lacking the L-glutamate backbone.
Di-tert-butyl-4-methylphenol: Another antioxidant with a similar tert-butyl and phenol structure but different functional groups.
Uniqueness
Di-tert-butyl(((4-methoxyphenyl)thio)carbonyl)-L-glutamate is unique due to its combination of tert-butyl groups, methoxyphenyl thioester, and L-glutamate backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C21H31NO6S |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
(2R)-2-tert-butyl-2-[tert-butyl-(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid |
InChI |
InChI=1S/C21H31NO6S/c1-19(2,3)21(17(25)26,13-12-16(23)24)22(20(4,5)6)18(27)29-15-10-8-14(28-7)9-11-15/h8-11H,12-13H2,1-7H3,(H,23,24)(H,25,26)/t21-/m0/s1 |
InChI 键 |
RUGBSWQAPFRVPX-NRFANRHFSA-N |
手性 SMILES |
CC(C)(C)[C@](CCC(=O)O)(C(=O)O)N(C(=O)SC1=CC=C(C=C1)OC)C(C)(C)C |
规范 SMILES |
CC(C)(C)C(CCC(=O)O)(C(=O)O)N(C(=O)SC1=CC=C(C=C1)OC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13035351.png)



![Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13035369.png)

